molecular formula C12H10BrNO3S2 B5162547 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5162547
M. Wt: 360.3 g/mol
InChI Key: RORVDBWQFHWTSV-RUDMXATFSA-N
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Description

5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BTE-HTB, is a synthetic compound that has been widely used in scientific research. It has been found to have potential applications in various fields, including medicine, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the oxidation of tyrosine to dopaquinone. Similarly, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations. For example, it has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Furthermore, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be used as a lead compound for the development of novel drugs for the treatment of various diseases. Finally, the potential applications of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in agriculture and food industry could also be explored.
Conclusion
In conclusion, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including the development of derivatives with improved biological activity and reduced toxicity, investigation of the molecular mechanisms underlying its biological effects, and exploration of its potential applications in agriculture and food industry.

Synthesis Methods

The synthesis of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. In addition, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-2-17-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(18)19-9/h3-5,15H,2H2,1H3,(H,14,16,18)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORVDBWQFHWTSV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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